Terbinafine dimer

Catalog No.
S729976
CAS No.
934365-23-8
M.F
C36H40N2
M. Wt
500.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine dimer

CAS Number

934365-23-8

Product Name

Terbinafine dimer

IUPAC Name

(E,4E)-4-(4,4-dimethylpent-2-ynylidene)-N,N'-dimethyl-N,N'-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine

Molecular Formula

C36H40N2

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C36H40N2/c1-36(2,3)24-12-14-29(26-38(5)28-33-21-11-19-31-17-7-9-23-35(31)33)15-13-25-37(4)27-32-20-10-18-30-16-6-8-22-34(30)32/h6-11,13-23H,25-28H2,1-5H3/b15-13+,29-14+

InChI Key

YZZQDUPUWRZTLM-YQGGXCSUSA-N

SMILES

CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)(C)C#CC=C(CN(C)CC1=CC=CC2=CC=CC=C21)C=CCN(C)CC3=CC=CC4=CC=CC=C43

Isomeric SMILES

CC(C)(C)C#C/C=C(/CN(C)CC1=CC=CC2=CC=CC=C21)\C=C\CN(C)CC3=CC=CC4=CC=CC=C43

Formation and Detection:

Studies have identified Terbinafine Dimer as a byproduct formed during the manufacturing process of Terbinafine. Research efforts have focused on developing methods for detecting and quantifying Terbinafine Dimer in Terbinafine drug products. This is crucial for ensuring the quality and purity of the medication [, ].

Potential Antifungal Activity:

Future Research Directions:

Given the limited research on Terbinafine Dimer, further studies are needed to explore its potential applications in various scientific fields. This could include:

  • Antifungal activity: More comprehensive studies are needed to evaluate the antifungal efficacy of Terbinafine Dimer against various fungal strains and compare its potency to Terbinafine.
  • Mechanism of action: Understanding how Terbinafine Dimer interacts with fungi and exerts its potential antifungal effect is crucial for further development.
  • Safety and toxicology: Since Terbinafine Dimer is an impurity in Terbinafine, investigating its safety profile and potential toxicological effects is essential.

Terbinafine dimer refers to a compound formed by the dimerization of terbinafine, an antifungal agent primarily used to treat dermatophyte infections. Terbinafine is a synthetic allylamine that inhibits the enzyme squalene monooxygenase, crucial for ergosterol biosynthesis in fungi. The dimerization process enhances certain properties of the compound, potentially affecting its biological activity and pharmacokinetics.

  • Terbinafine dimer is not a pharmaceutical agent and does not possess its own mechanism of action.
  • Research on terbinafine dimers focuses on their detection and removal during terbinafine production [].
  • Information on the specific hazards of terbinafine dimer is limited.
  • However, as a derivative of terbinafine, it could potentially share some of its properties. Terbinafine can cause side effects like headaches, gastrointestinal upset, and taste disturbances.
, primarily involving the coupling of two terbinafine molecules. This process may be facilitated by specific catalysts or under particular conditions, such as elevated temperatures or the presence of solvents. The key reactions include:

  • Dimerization Reaction: Two molecules of terbinafine react to form a dimer, potentially through oxidative coupling.
  • Metabolic Pathways: Terbinafine undergoes N-dealkylation and hydroxylation, leading to various metabolites, including desmethylterbinafine and hydroxyterbinafine. These metabolic processes can influence the formation of dimers .

Terbinafine dimer exhibits biological activities similar to those of its precursor, terbinafine. Its mechanism primarily involves the inhibition of squalene monooxygenase, leading to reduced ergosterol synthesis in fungal cell membranes. This action disrupts fungal cell wall integrity, resulting in cell death. The dimer may also possess enhanced antifungal potency or altered pharmacological properties compared to the monomeric form.

The synthesis of terbinafine dimer can be achieved through several methods:

  • Direct Dimerization: This involves heating terbinafine in the presence of a catalyst to promote dimer formation.
  • Chemical Coupling: Utilizing coupling agents or reagents that facilitate the reaction between two terbinafine molecules.
  • Metabolic Dimerization: Exploiting biological systems or enzymes that can catalyze the dimerization process under physiological conditions.

Specific conditions such as solvent choice and temperature play a crucial role in optimizing yield and purity during synthesis .

Terbinafine dimer may have various applications, including:

  • Antifungal Treatments: It can be used as an antifungal agent, potentially with improved efficacy against resistant strains.
  • Pharmaceutical Research: Investigating its properties could lead to new formulations or drug delivery systems.
  • Biochemical Studies: Understanding its interactions with biological targets may provide insights into fungal metabolism and resistance mechanisms.

Several compounds share structural similarities with terbinafine and exhibit antifungal properties. A comparison highlights their uniqueness:

CompoundStructure TypeMechanism of ActionUnique Features
TerbinafineAllylamineInhibits squalene monooxygenaseBroad-spectrum antifungal activity
NaftifineAllylamineInhibits squalene monooxygenaseLess potent than terbinafine
ButenafineAllylamineInhibits squalene monooxygenasePrimarily effective against dermatophytes
TolnaftateThiocarbamateDisrupts fungal cell membraneUsed topically for superficial infections
AmorolfineMorpholine derivativeInhibits ergosterol biosynthesisEffective against nail fungus

Terbinafine's unique mechanism and broader spectrum of activity distinguish it from these compounds, particularly in treating systemic fungal infections.

XLogP3

9.1

UNII

810GN9842Z

Wikipedia

Terbinafine dimer

Dates

Modify: 2023-08-15

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